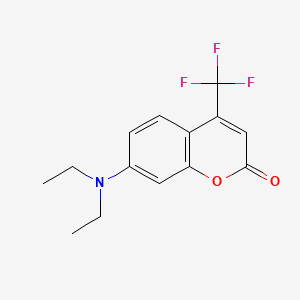

2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)-

Description

Properties

IUPAC Name |

7-(diethylamino)-4-(trifluoromethyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2/c1-3-18(4-2)9-5-6-10-11(14(15,16)17)8-13(19)20-12(10)7-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIMOXRDVWDLOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068358 | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41934-47-8 | |

| Record name | 7-(Diethylamino)-4-(trifluoromethyl)coumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41934-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 35 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041934478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(diethylamino)-4-(trifluoromethyl)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QDK53WNS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to a Versatile Fluorophore: Coumarin 481

Welcome to a comprehensive exploration of 7-(diethylamino)-4-(trifluoromethyl)-2H-1-benzopyran-2-one, a molecule of significant interest in the scientific community. Commonly known by its dye name, Coumarin 481, this fluorophore stands out for its remarkable photophysical characteristics. This guide synthesizes field-proven insights and experimental data to provide a deep understanding of its spectral behavior, empowering researchers to leverage its full potential.

Chemical Identity and Structure

7-(Diethylamino)-4-(trifluoromethyl)coumarin (CAS Number: 41934-47-8) is a synthetic organic dye belonging to the coumarin family.[1][2][3] Its structure is characterized by a benzopyran-2-one core, functionalized with two critical substituents that dictate its electronic and spectral properties.

-

An Electron-Donating Group (EDG): A diethylamino group at the 7-position acts as a powerful electron donor.

-

An Electron-Withdrawing Group (EWG): A trifluoromethyl group at the 4-position serves as a strong electron acceptor.

This specific arrangement is fundamental to its behavior as a high-performance fluorophore.

The "Push-Pull" Architecture: Key to its Photophysics

The strategic placement of the electron-donating diethylamino group and the electron-withdrawing trifluoromethyl group creates a "push-pull" electronic system.[4] Upon absorption of light, an electron is promoted to an excited state, leading to a significant redistribution of electron density. This phenomenon, known as Intramolecular Charge Transfer (ICT), is the primary mechanism governing its fluorescence.[5] The ICT character of the excited state is responsible for its high fluorescence quantum yield and profound sensitivity to its environment.

Significance and Applications

Coumarin 481 is not merely a dye but a sophisticated molecular tool. Its excellent light conversion capability, with a reported quantum yield as high as 94.8%, makes it exceptionally bright and efficient.[1][2] This, combined with an emission range suitable for bioimaging (typically 380 nm to 550 nm for coumarin derivatives), has led to its widespread use.[1][2] Key applications include:

-

Fluorescent Probes: Used to investigate the microenvironment of micelles, polymers, and biological systems.[6][7][8]

-

Bioimaging: Ideal for high-contrast imaging of cells and tissues.[1][2][]

-

Materials Science: A promising candidate for Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs).[1][2]

Section 2: Core Photophysical Characteristics

The utility of Coumarin 481 is rooted in its distinct absorption and emission properties. Understanding these characteristics is the first step toward its successful application.

Electronic Absorption (UV-Visible)

Coumarin 481 exhibits a strong absorption band in the near-UV to visible region of the electromagnetic spectrum. This absorption corresponds to the S₀ → S₁ (π-π*) electronic transition, which is heavily influenced by the ICT mechanism. The electron-donating and withdrawing groups work in concert to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to the unsubstituted coumarin core.[4]

Fluorescence Emission

Following excitation, the molecule relaxes to the ground state by emitting a photon. This fluorescence is characteristically intense and occurs at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The large Stokes shift is a desirable feature in fluorescence applications as it minimizes self-absorption and simplifies the separation of excitation and emission signals. The emission is highly sensitive to the surrounding environment, a property discussed in detail in the next section.

Summary of Key Spectroscopic Parameters

The fundamental spectral properties of Coumarin 481 are summarized below. Note that absorption and emission maxima are highly solvent-dependent.

| Property | Symbol | Typical Value / Range | Significance |

| Chemical Formula | - | C₁₄H₁₄F₃NO₂[1][2][3] | Defines the elemental composition. |

| Molecular Weight | MW | 285.27 g/mol [1][10] | Essential for solution preparation. |

| Absorption Maximum | λabs | Solvent Dependent | Wavelength of maximum light absorption. |

| Emission Maximum | λem | Solvent Dependent | Wavelength of maximum fluorescence intensity. |

| Fluorescence Quantum Yield | ΦF | up to 0.948 (94.8%)[1][2] | Efficiency of converting absorbed photons to emitted photons. |

| General Emission Range | - | 380 - 550 nm[1][2] | Spectral window for detection. |

Section 3: Solvatochromism - A Probe of the Microenvironment

One of the most powerful features of 7-aminocoumarins like Coumarin 481 is their solvatochromism: the change in their absorption and emission spectra in response to the polarity of the solvent.[6]

The Principle of Solvatochromic Shifts

The ICT process results in an excited state (S₁) that is significantly more polar than the ground state (S₀).[11] In polar solvents, the solvent molecules reorient themselves around the excited-state dipole, stabilizing it and lowering its energy. This stabilization leads to a pronounced red-shift (bathochromic shift) in the fluorescence emission spectrum as the solvent polarity increases. The effect on the absorption spectrum is typically less pronounced. This property allows Coumarin 481 to act as a sensitive reporter of local environmental polarity.[6]

The relationship between the Stokes shift and solvent polarity can be modeled by the Lippert-Mataga equation, which provides a theoretical framework for quantifying solvatochromic effects. This sensitivity is crucial for applications where the dye is used to probe heterogeneous environments like protein binding sites or cell membranes.

Impact of Solvent Polarity on Absorption and Emission

The following table, using the closely related and extensively studied Coumarin 153 as a model, illustrates the typical spectral shifts observed across solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant, ε) | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.0 | ~410 | ~460 | ~2600 |

| Dichloromethane | 9.1 | ~420 | ~510 | ~4400 |

| Acetonitrile | 37.5 | ~423 | ~530 | ~5000 |

| Ethanol | 24.5 | ~423 | ~540 | ~5400 |

| Water | 80.1 | ~430 | ~580 | ~6300 |

Data are representative for solvatochromic coumarins like Coumarin 153 and serve to illustrate the trend.[12][13][14]

Diagram: The Solvatochromic Effect

Caption: Energy level diagram illustrating the larger red-shift in emission in a polar solvent due to stabilization of the polar excited state.

Section 4: Field-Proven Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols are designed as self-validating systems for the characterization of Coumarin 481.

Protocol 4.1: Measurement of UV-Visible Absorption Spectrum

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorption coefficient (ε).

Methodology:

-

Preparation of Stock Solution: Accurately weigh ~1-2 mg of Coumarin 481 and dissolve it in a known volume (e.g., 10 mL) of spectroscopic grade solvent in a volumetric flask. This creates a concentrated stock solution (~0.3-0.7 mM).

-

Preparation of Working Solutions: Perform serial dilutions of the stock solution to prepare a series of 4-5 working solutions with concentrations ranging from approximately 1 µM to 10 µM.

-

Instrument Setup:

-

Turn on the UV-Visible spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

-

Select the spectral scan mode and set the wavelength range (e.g., 250 nm to 600 nm).

-

-

Blank Correction: Fill a quartz cuvette with the pure spectroscopic grade solvent used for the solutions. Place it in the spectrophotometer and record a baseline/blank spectrum. This corrects for absorbance from the solvent and the cuvette.

-

Sample Measurement:

-

Starting with the least concentrated solution, rinse the cuvette with the sample solution, then fill it and place it in the sample holder.

-

Record the absorption spectrum. The absorbance at λmax should ideally be between 0.1 and 1.0 for optimal accuracy.

-

Repeat the measurement for all working solutions.

-

-

Data Analysis:

-

Identify the λmax from the spectra.

-

Plot a calibration curve of absorbance at λmax versus concentration.

-

Determine the molar absorption coefficient (ε) from the slope of the line according to the Beer-Lambert law (A = εcl).

-

Protocol 4.2: Measurement of Fluorescence Emission and Quantum Yield

Objective: To determine the fluorescence emission spectrum and the relative fluorescence quantum yield (ΦF).

Methodology:

-

Selection of a Quantum Yield Standard: Choose a well-characterized fluorescent standard with an absorption profile that overlaps with the dye of interest. For blue-emitting coumarins, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both Coumarin 481 (the sample) and the standard in the same solvent (if possible, or solvents with similar refractive indices).

-

The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 to minimize inner filter effects.

-

-

Instrument Setup (Spectrofluorometer):

-

Turn on the instrument and allow the lamp to stabilize.

-

Set the excitation wavelength (typically at or near the λmax of the sample and standard).

-

Set the emission scan range, ensuring it covers the full emission profile of both the sample and the standard.

-

Set the excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

-

Data Acquisition:

-

Record the absorption spectra of all prepared solutions using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectrum for a solvent blank.

-

Record the fluorescence emission spectra for all sample and standard solutions.

-

-

Data Analysis and Calculation:

-

Subtract the solvent blank spectrum from each of the fluorescence spectra.

-

Integrate the area under the fluorescence emission curve for both the sample (I) and the standard (Istd).

-

Calculate the quantum yield of the sample (ΦF, sample) using the following equation: ΦF, sample = ΦF, std * (Isample / Istd) * (Astd / Asample) * (n²sample / n²std) Where:

-

ΦF, std is the known quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Diagram: Experimental Workflow for Spectral Characterization

Sources

- 1. ossila.com [ossila.com]

- 2. 7-(diethylamino)-4-(trifluoromethyl)coumarin, 4194-47-8 | BroadPharm [broadpharm.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 12. Non-uniform Continuum Model for Solvated Species Based on Frozen-Density Embedding Theory: The Study Case of Solvatochromism of Coumarin 153 | CHIMIA [chimia.ch]

- 13. Multi-scale modelling of solvatochromic shifts from frozen-density embedding theory with non-uniform continuum model of the solvent: the coumarin 153 case - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(diethylamino)-4-(trifluoromethyl)coumarin (CAS 41934-47-8)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Fluorophore

7-(diethylamino)-4-(trifluoromethyl)coumarin, also known by designations such as Coumarin 481, is a synthetic organic compound that has carved a significant niche in various scientific disciplines.[1][2][3][4][5] Its unique molecular architecture, characterized by an electron-donating diethylamino group and a potent electron-withdrawing trifluoromethyl group, bestows upon it remarkable photophysical properties.[1][6] This guide aims to provide a comprehensive technical overview of this versatile fluorophore, delving into its core characteristics, synthesis, and diverse applications, with a particular focus on its utility in research and development.

Core Molecular and Physicochemical Profile

At its heart, 7-(diethylamino)-4-(trifluoromethyl)coumarin is a derivative of coumarin, a benzopyrone that forms the structural backbone of numerous natural and synthetic compounds.[7][8] The strategic placement of the diethylamino group at the 7-position and the trifluoromethyl group at the 4-position creates a potent intramolecular charge transfer (ICT) system. This "push-pull" electronic effect is fundamental to its fluorescence characteristics.

Key Physicochemical Data

A summary of the key physicochemical properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 41934-47-8 | [1][6][9][10] |

| Molecular Formula | C₁₄H₁₄F₃NO₂ | [1][3][5][6][11] |

| Molecular Weight | 285.26 - 285.3 g/mol | [1][3][5][6] |

| Appearance | Pale pink/beige to yellow-green crystalline powder | [1][2] |

| Melting Point | 80-81 °C / 116 °C | [1] |

| Solubility | Soluble in methanol, ethanol, and diethyl ether. | [2] |

The Engine of Fluorescence: Photophysical Properties

The utility of 7-(diethylamino)-4-(trifluoromethyl)coumarin is intrinsically linked to its exceptional fluorescence. The interplay between the electron-donating and electron-withdrawing groups dictates its absorption and emission characteristics.

Spectroscopic Profile

The compound typically exhibits strong absorption in the blue region of the electromagnetic spectrum and emits bright blue-green fluorescence.[2] Its fluorescence is highly sensitive to the local environment, a characteristic that is exploited in its application as a molecular probe.[12][13]

| Parameter | Value | Solvent/Conditions | Source(s) |

| Absorption Maximum (λ_max) | ~411 nm | Water | [14] |

| Emission Maximum (λ_em) | 380 - 550 nm | Varies with solvent | [1][6] |

| Fluorescence Quantum Yield (Φ_F) | Up to 94.8% (0.948) | Not specified | [1][6] |

The high fluorescence quantum yield indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, making it a very bright fluorophore.[1][6]

The Intramolecular Charge Transfer (ICT) Mechanism

The fluorescence of 7-(diethylamino)-4-(trifluoromethyl)coumarin is governed by an intramolecular charge transfer (ICT) mechanism. Upon excitation with light, an electron is promoted from the electron-rich diethylamino group (the "donor") to the electron-deficient coumarin core, further influenced by the trifluoromethyl group (the "acceptor"). This excited state is highly polar and its energy level, and therefore the emission wavelength, is sensitive to the polarity of the surrounding solvent.[15]

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin

The synthesis of this coumarin derivative is a multi-step process that requires careful control of reaction conditions. A common synthetic route involves the condensation of a substituted phenol with a β-ketoester.

Generalized Synthetic Pathway

A plausible synthetic route, based on established coumarin synthesis methodologies, is the Pechmann condensation. This involves the reaction of 3-(diethylamino)phenol with ethyl 4,4,4-trifluoroacetoacetate in the presence of an acid catalyst.

Caption: Generalized Pechmann condensation for synthesis.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of 7-(diethylamino)-4-(trifluoromethyl)coumarin.

Materials:

-

3-(Diethylamino)phenol

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Concentrated Sulfuric Acid

-

Ethanol

-

Ice

-

Water (deionized)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(diethylamino)phenol in a minimal amount of ethanol.

-

To this solution, add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.

-

After the addition of the acid, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 7-(diethylamino)-4-(trifluoromethyl)coumarin.

-

Dry the purified product under vacuum.

Applications in Research and Development

The unique properties of 7-(diethylamino)-4-(trifluoromethyl)coumarin have led to its adoption in a wide array of applications.

Fluorescent Probes and Bioimaging

Due to its high fluorescence quantum yield and environmental sensitivity, this coumarin derivative is an excellent scaffold for the development of fluorescent probes.[16] These probes can be designed to detect specific analytes, monitor enzymatic activity, or visualize cellular structures and processes with high sensitivity.[16][17][18] Its emission in the blue-green region of the spectrum makes it suitable for multicolor imaging experiments.[1][6]

Caption: Workflow for using the coumarin as a fluorescent probe.

Materials Science: OLEDs and DSSCs

The excellent light conversion capabilities of 7-(diethylamino)-4-(trifluoromethyl)coumarin make it a promising candidate for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1][6] In these applications, the compound acts as a dopant or a sensitizer, contributing to the efficiency of light emission or energy conversion.

Laser Dyes

This coumarin derivative is also utilized as a laser dye, particularly in tunable dye lasers.[2][14] Its high fluorescence efficiency and photostability are critical for achieving efficient and stable laser operation in the blue-green spectral region.[2]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 7-(diethylamino)-4-(trifluoromethyl)coumarin.

-

Hazard Classification: It is classified as causing skin and serious eye irritation.[3][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[3][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[3][9]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[3][6]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[3][9][10]

Conclusion and Future Outlook

7-(diethylamino)-4-(trifluoromethyl)coumarin stands out as a remarkably versatile and powerful tool in the arsenal of researchers and scientists. Its robust photophysical properties, rooted in its unique molecular design, have paved the way for significant advancements in fields ranging from cellular biology to materials science. As synthetic methodologies become more refined and our understanding of its photophysics deepens, we can anticipate the development of even more sophisticated applications for this exceptional fluorophore, further solidifying its importance in scientific innovation. The potential for this compound and its derivatives in areas such as targeted cancer therapy and advanced sensor technology remains a vibrant and promising area of future research.[19][20][21]

References

- MDPI. (2020). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors. Molecules, 25(21), 5085. [Link]

- PubMed. (2012). Anti-mitotic potential of 7-diethylamino-3(2'-benzoxazolyl)-coumarin in 5-fluorouracil-resistant human gastric cancer cell line SNU620/5-FU.

- PubMed. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. Photochemistry and Photobiology, 89(2), 280-93. [Link]

- PubMed. (2016). Cytotoxic and Antitumor Activity of some Coumarin Derivatives.

- PubMed. (2024). Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells. Journal of Molecular Structure, 1301, 137397. [Link]

- ResearchGate. (2015). Facile Synthesis and Fluorescent Properties of Coumarin-7 and its Isomer 4-(2-Benzimidazolyl)-7-(Diethylamino)Coumarin. Journal of Chemical Research, 39(4), 213-215. [Link]

- ResearchGate. (n.d.). Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils.

- ResearchGate. (n.d.). Spectroscopic properties of 7-diethylamino-4-methylcoumarin derivatives.

- RSC Publishing. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances, 10(49), 29333-29353. [Link]

- SPIE Digital Library. (2017). Fluorescence quenching of 7-Diethylamino-4-trifluoromethyl Coumarin in presence of Acetone.

- Wiley Online Library. (2018). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Journal of Heterocyclic Chemistry, 55(1), 18-30. [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Page loading... [guidechem.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. testing.chemscene.com [testing.chemscene.com]

- 5. scbt.com [scbt.com]

- 6. 7-(diethylamino)-4-(trifluoromethyl)coumarin, 4194-47-8 | BroadPharm [broadpharm.com]

- 7. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. SDS of 7-Diethylamino-4-(Trifluoromethyl)Coumarin, Safety Data Sheets, CAS 41934-47-8 - chemBlink [chemblink.com]

- 11. 7-Diethylamino-4-(trifluoromethyl)coumarin | CymitQuimica [cymitquimica.com]

- 12. researchgate.net [researchgate.net]

- 13. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 7-DIETHYLAMINO-4-(TRIFLUOROMETHYL)COUMARIN CAS#: 41934-47-8 [amp.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chemimpex.com [chemimpex.com]

- 17. soc.chim.it [soc.chim.it]

- 18. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Synthesis and characterization of 7-diethylamino-4-Chloromethyl coumarin: Spectroscopic analysis, molecular docking, and anticancer activity on large intestine carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytotoxic and Antitumor Activity of some Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-mitotic potential of 7-diethylamino-3(2'-benzoxazolyl)-coumarin in 5-fluorouracil-resistant human gastric cancer cell line SNU620/5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling the Versatility of a Key Fluorophore

An In-depth Technical Guide to the Physicochemical Properties of Coumarin 481

Coumarin 481, a derivative of the 1,2-benzopyrone scaffold, stands as a prominent member of the 7-aminocoumarin family of fluorescent dyes.[1] Renowned for its bright blue-green emission and high photostability, it has become an invaluable tool in diverse scientific disciplines. Its utility extends from serving as a high-performance laser dye to acting as a sensitive fluorescent probe for investigating chemical and physicochemical processes.[2] The profound sensitivity of its photophysical properties to the local microenvironment makes it particularly powerful for researchers, scientists, and drug development professionals. Applications range from probing the polarity of microenvironments and studying photoinduced electron-transfer dynamics to its use in developing advanced chemosensors and bio-imaging agents.[2][3][4]

This guide offers a comprehensive exploration of the core physical and chemical properties of Coumarin 481. Moving beyond a simple datasheet, it delves into the causality behind its unique spectroscopic behavior, providing field-proven insights into its application and handling. We will examine its structural and physical characteristics, dissect its complex photophysics governed by intramolecular charge transfer, and provide practical protocols for its use, ensuring a thorough understanding for both novice and experienced researchers.

Chemical Identity and Molecular Architecture

Understanding the foundational structure of Coumarin 481 is critical to interpreting its behavior. The molecule's functionality is dictated by the interplay between an electron-donating group and the electron-accepting lactone ring, a classic "push-pull" system that is the source of its remarkable fluorescence properties.

| Identifier | Value |

| IUPAC Name | 7-(diethylamino)-4-(trifluoromethyl)-2H-chromen-2-one |

| Synonyms | C481, 7-N,N-diethylamino-4-trifluoromethyl-1,2-benzopyrone |

| CAS Number | 41934-47-8 |

| Molecular Formula | C₁₄H₁₄F₃NO₂ |

| Molecular Weight | 285.26 g/mol |

The core structure consists of a benzopyrone fused ring system. The key functional groups that define Coumarin 481 are the powerful electron-donating diethylamino group at position 7 and the strongly electron-withdrawing trifluoromethyl group at position 4.

Caption: Molecular scaffold of Coumarin 481.

Core Physical Properties

The bulk physical properties of Coumarin 481 dictate its handling, storage, and solubility, which are primary considerations for designing experiments.

| Property | Description | Source |

| Appearance | Yellow crystalline needles | [5] |

| Melting Point | 86-87 °C | [5] |

| Solubility | - Insoluble in water.[5] - Shows good solubility in many polar organic solvents like ethanol and acetonitrile.[2] - Soluble in nonpolar solvents such as hexane and chloroform.[1][6] | |

| Odor | No data available | [5] |

The insolubility of C481 in water is a critical limitation for certain biological applications, often requiring co-solvents or formulation in delivery systems.[7] Conversely, its broad solubility in organic solvents of varying polarities makes it an exceptional probe for studying solvatochromic effects.

Spectroscopic and Photophysical Characteristics

The most compelling features of Coumarin 481 lie in its photophysical behavior. Its absorption and emission properties are exquisitely sensitive to solvent polarity, a phenomenon rooted in the nature of its electronic excited states.

Solvatochromism: A Tale of Two States

Upon excitation with light, the Coumarin 481 molecule transitions from its ground state to a fluorescent excited state. This excited state possesses a significantly larger dipole moment than the ground state due to a process called Intramolecular Charge Transfer (ICT) .[1][2] In this ICT state, electron density shifts from the electron-donating diethylamino group to the electron-withdrawing trifluoromethyl and carbonyl groups.

The key consequence is that polar solvent molecules will reorient around the newly formed, highly polar excited state, stabilizing it and lowering its energy. This stabilization is more pronounced in more polar solvents, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This dependence of spectral properties on solvent polarity is known as solvatochromism.

In very high polarity solvents, particularly protic ones, C481 exhibits a drastic reduction in its fluorescence quantum yield (Φf) and lifetime (τf).[1][8] This is explained by the involvement of a competing, non-fluorescent de-excitation pathway. The highly polar ICT state can undergo a conformational change—a twisting of the diethylamino group—to form a Twisted Intramolecular Charge Transfer (TICT) state.[2][9] This TICT state provides an efficient pathway for non-radiative decay back to the ground state, effectively quenching fluorescence.

Caption: Excited state dynamics of Coumarin 481.

Key Spectroscopic Parameters

The following table summarizes the photophysical properties of Coumarin 481 in a range of solvents, illustrating the principles discussed above. Note the significant red-shift in emission and the dramatic decrease in quantum yield as solvent polarity increases.

| Solvent | Polarity (ETN) | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Cyclohexane | 0.006 | ~370 | ~410 | ~2600 | High | ~3.0-4.0 |

| Toluene | 0.099 | ~380 | ~440 | ~3660 | High | - |

| Chloroform | 0.259 | ~385 | ~465 | ~4400 | 0.876 | ~3.0 |

| Acetonitrile | 0.460 | ~374 | ~504 | ~4910 | 0.08 | 0.68 |

| DMSO | 0.444 | ~380 | ~510 | ~4910 | Low | - |

| Ethanol | 0.654 | ~374 | ~514 | ~5200 | Low | 0.64 |

| Methanol | 0.762 | ~375 | ~520 | ~5340 | 0.043 | ~0.5 |

Data compiled from multiple sources, values are approximate and can vary with experimental conditions.[2][6]

Aggregation Phenomena

An important and often overlooked property of Coumarin 481 is its tendency to form H-type aggregates, even at low concentrations in polar organic solvents like ethanol and acetonitrile.[2][10] This aggregation is unusual because the dye appears to be well-dissolved. These aggregates have distinct photophysical properties, including longer fluorescence lifetimes, because the steric hindrance within the aggregate stack resists the formation of the non-fluorescent TICT state.[2][10] Researchers must be aware of this phenomenon, as overlooking it can lead to misinterpretation of fluorescence decay data, especially in time-resolved studies.[10]

Chemical Properties and Synthesis

Synthesis Routes

Coumarin derivatives are synthesized through various established chemical reactions. While many classical methods like the Knoevenagel, Perkin, and Pechmann reactions are used, modern syntheses often employ palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][11] This allows for the precise and efficient introduction of various substituents onto the coumarin scaffold, enabling the fine-tuning of its photophysical properties.[11]

Stability and Reactivity

-

Chemical Stability : Coumarin 481 is stable under recommended storage conditions (cool, dry, dark).[5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[5]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products can include carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]

Experimental Protocol: Characterizing Solvatochromism

This protocol provides a self-validating system for observing the solvatochromic properties of Coumarin 481. The causality behind the choice of solvents is to span a wide range of polarities, which is essential to clearly demonstrate the shift in emission and change in fluorescence intensity.

Objective: To measure the absorption and emission spectra of Coumarin 481 in solvents of varying polarity and to calculate the corresponding Stokes shifts.

Materials:

-

Coumarin 481 (laser grade)

-

Spectroscopic grade solvents: Cyclohexane, Chloroform, Acetonitrile, Ethanol

-

Volumetric flasks (10 mL, 25 mL)

-

Micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh ~1 mg of Coumarin 481.

-

Dissolve it in 10 mL of acetonitrile to prepare a concentrated stock solution (~0.35 mM). Rationale: Acetonitrile is a good solvent for C481 and is suitable for further dilutions.

-

-

Working Solution Preparation:

-

For each solvent (Cyclohexane, Chloroform, Acetonitrile, Ethanol), prepare a dilute working solution.

-

Pipette an appropriate volume of the stock solution into a 25 mL volumetric flask and dilute to the mark with the target solvent. Aim for a final concentration where the absorbance maximum is between 0.05 and 0.1. Rationale: This absorbance range minimizes inner filter effects during fluorescence measurements.

-

-

Absorption Measurement:

-

Using the UV-Vis spectrophotometer, record the absorption spectrum for each working solution from 300 nm to 500 nm.

-

Use the corresponding pure solvent as a blank.

-

Identify and record the wavelength of maximum absorption (λmax).

-

-

Emission Measurement:

-

Using the spectrofluorometer, record the emission spectrum for each solution.

-

Set the excitation wavelength to the λmax determined in the previous step for each respective solvent.

-

Scan the emission from 400 nm to 700 nm.

-

Identify and record the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Tabulate the λmax and λem values for each solvent.

-

Calculate the Stokes shift in wavenumbers (cm⁻¹) for each solvent using the formula: Stokes Shift (Δν̃) = (1/λmax - 1/λem) x 10⁷ (where wavelengths are in nm).

-

Plot the emission peak intensity and λem as a function of solvent polarity to visualize the solvatochromic effect.

-

Caption: Workflow for characterizing C481 solvatochromism.

Safety and Handling

While Coumarin 481 is not classified as a hazardous substance according to OSHA HazCom 2012, standard laboratory safety practices are essential.[5]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique.[5][12]

-

Eye Protection: Use safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU).[5]

-

Skin and Body: Wear a lab coat. Choose body protection appropriate for the concentration and amount of substance being handled.[5]

-

-

First Aid Measures:

-

Storage and Disposal:

Conclusion

Coumarin 481 is more than just a fluorescent dye; it is a sophisticated molecular probe whose utility is deeply rooted in its rich photophysical chemistry. Its defining characteristic—a profound sensitivity to the polarity of its environment—stems from the formation of a polar intramolecular charge transfer state upon excitation, with a competing non-radiative decay pathway via a twisted TICT state in highly polar solvents. This behavior, while complex, is precisely what makes it so valuable for probing microenvironments in chemical and biological systems. A thorough understanding of these core principles, along with an awareness of secondary effects like aggregation and proper handling protocols, empowers researchers to fully leverage the capabilities of this versatile fluorophore in their scientific endeavors.

References

- Nad, S., Kumbhakar, M., & Pal, H. (2003). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents. The Journal of Physical Chemistry A, 107(24), 4808–4816. [Link]

- Verma, P., & Pal, H. (2013). Unusual H-Type Aggregation of Coumarin-481 Dye in Polar Organic Solvents. The Journal of Physical Chemistry A, 117(49), 12852–12859. [Link]

- ResearchGate. (n.d.). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents | Request PDF.

- Semantic Scholar. (2003). [PDF] Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents.

- Cocco, A., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. ACS Omega, 6(49), 33708–33716. [Link]

- ResearchGate. (n.d.). Solvatochromism and FQYs of C481 in 14 solvents with different....

- ACS Publications. (n.d.). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents.

- Oakley, Inc. (2017). SAFETY DATA SHEET per OSHA HazCom 2012.

- Vomastek, T., et al. (2022). Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions. Molecules, 27(22), 7784. [Link]

- Paul, S., et al. (2021). Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study. ACS Omega, 6(30), 19777–19793. [Link]

- ACS Publications. (n.d.). Photophysical Properties of Coumarin-152 and Coumarin-481 Dyes: Unusual Behavior in Nonpolar and in Higher Polarity Solvents.

- PubMed. (2013). Unusual H-type aggregation of coumarin-481 dye in polar organic solvents.

- Carl ROTH. (n.d.). Safety Data Sheet: Coumarin.

Sources

- 1. nathan.instras.com [nathan.instras.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iris.unica.it [iris.unica.it]

- 4. Addressing the Exigent Role of a Coumarin Fluorophore toward Finding the Suitable Microenvironment of Biomimicking and Biomolecular Systems: Steering to Project the Drug Designing and Drug Delivery Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aptus.co.jp [aptus.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unusual H-type aggregation of coumarin-481 dye in polar organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of Fluorescent Coumarins and Phosphorous-Containing Coumarin-Type Heterocycles via Palladium Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carlroth.com [carlroth.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

7-(diethylamino)-4-(trifluoromethyl)coumarin quantum yield

An In-depth Technical Guide to the Fluorescence Quantum Yield of 7-(diethylamino)-4-(trifluoromethyl)coumarin

Foreword

In the landscape of molecular probes and functional dyes, coumarins represent a cornerstone class of fluorophores, prized for their bright emission and environmental sensitivity. Among them, 7-(diethylamino)-4-(trifluoromethyl)coumarin, often referred to as Coumarin 153, stands out for its exceptional photophysical properties, including a high fluorescence quantum yield. This guide is designed for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this crucial parameter. We will delve into the theoretical underpinnings of quantum yield, the unique characteristics of this specific coumarin derivative, and a rigorous, field-proven protocol for its accurate determination. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring a self-validating and trustworthy methodology.

The Photophysical Heart of a Fluorophore: Understanding Quantum Yield

The fluorescence quantum yield (Φf or QY) is the single most important parameter quantifying the efficiency of a fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1][2][3] A quantum yield of 1.0 (or 100%) signifies that every absorbed photon results in an emitted fluorescent photon, representing perfect efficiency.[1] In practice, compounds with a quantum yield above 0.10 are considered usefully fluorescent.[1]

This efficiency is a competition between two pathways for an excited molecule to return to its ground state: radiative decay (fluorescence) and non-radiative decay. The relationship is described by the equation:

Φf = kf / (kf + Σknr)

where kf is the rate constant of radiative decay (fluorescence) and Σknr represents the sum of the rate constants for all non-radiative decay processes.[1] These non-radiative pathways, which quench fluorescence, include internal conversion, intersystem crossing to a triplet state, and interactions with the molecular environment.[1][2]

To visualize these competing processes, we use the Jablonski diagram.

The Jablonski Diagram: A Map of Light and Energy

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. Upon absorbing a photon (Absorption), an electron is promoted from the ground state (S₀) to an excited singlet state (S₁ or S₂). The molecule rapidly loses excess vibrational energy through vibrational relaxation (a non-radiative process) to reach the lowest vibrational level of the S₁ state. From here, it can return to the ground state by emitting a photon (Fluorescence) or through non-radiative pathways like internal conversion (heat loss) or intersystem crossing to a triplet state (T₁), which can then lead to phosphorescence.[4][5]

Caption: A Jablonski diagram illustrating key photophysical transitions.

Profile of a High-Performance Fluorophore: 7-(diethylamino)-4-(trifluoromethyl)coumarin

7-(diethylamino)-4-(trifluoromethyl)coumarin is a synthetic organic dye widely used in applications ranging from laser technologies to bioimaging.[6][7][8] Its molecular structure is key to its performance. It features a strong electron-donating diethylamino group at the 7-position and a potent electron-withdrawing trifluoromethyl group at the 4-position.[6][7] This donor-π-acceptor architecture facilitates an efficient intramolecular charge transfer (ICT) upon photoexcitation, which is fundamental to its strong fluorescence.[9]

This particular coumarin is noted for its excellent light conversion capability, with reported quantum yields as high as 94.8% in certain environments.[6][7] However, its photophysical properties, especially the quantum yield, are highly sensitive to the local environment.

The Influence of the Solvent Environment (Solvatochromism)

The quantum yield of 7-(diethylamino)-4-(trifluoromethyl)coumarin is profoundly affected by solvent properties such as polarity, viscosity, and hydrogen-bonding capacity.

-

Polarity: In polar solvents, the emission spectrum of this coumarin undergoes a significant red-shift (bathochromic shift).[10] More importantly, increasing solvent polarity can lead to a decrease in the fluorescence quantum yield.[10] This is often attributed to the stabilization of a non-fluorescent or weakly fluorescent "twisted" intramolecular charge-transfer (TICT) state. In this conformation, the diethylamino group rotates, providing a highly efficient non-radiative decay pathway that competes directly with fluorescence.[10]

-

Hydrogen Bonding: Solvents capable of hydrogen bonding can also interact with the coumarin molecule, further influencing the energy of the excited states and the rate of non-radiative decay.[10]

-

Viscosity: An increase in solvent viscosity can physically restrict the rotational motion of the diethylamino group.[11] This hindrance of TICT state formation effectively closes a major non-radiative decay channel, leading to a significant increase in the fluorescence quantum yield.[11]

Quantum Yield in Various Solvents

The following table summarizes the reported fluorescence quantum yield (Φf) of 7-(diethylamino)-4-(trifluoromethyl)coumarin (Coumarin 153) in a range of solvents, illustrating its environmental sensitivity.

| Solvent | Refractive Index (η) | Quantum Yield (Φf) | Reference |

| Cyclohexane | 1.426 | 0.90 | [12] |

| Ethanol | 1.361 | ~0.50 | [13] |

| Acetonitrile | 1.344 | ~0.60 | [14] |

| Water | 1.333 | 0.10 | [12] |

Note: Values can vary slightly between studies due to differences in measurement conditions and standards used.

A Validated Protocol for Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield in a standard laboratory setting is the comparative method.[2] This technique involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield (Φst).[2][15] The absolute method, which requires a specialized integrating sphere to capture all emitted photons, is less common but serves as the basis for establishing primary standards.[16][17]

Experimental Workflow: The Comparative Method

The following workflow outlines the key stages of a relative quantum yield measurement.

Caption: Workflow for relative fluorescence quantum yield measurement.

Step-by-Step Methodology

1. Selection of a Suitable Standard

-

Causality: The choice of standard is critical for accuracy. An ideal standard should have its absorption and emission spectra in a similar range to the sample to minimize wavelength-dependent instrumental errors.[18] It must be photochemically stable and have a well-documented, reliable quantum yield.

-

Protocol: For 7-(diethylamino)-4-(trifluoromethyl)coumarin (emission ~480-550 nm), Quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) or Rhodamine 6G in ethanol (Φf ≈ 0.95) are common choices.[1][18][19] Note that the quantum yield of quinine sulfate can be temperature-sensitive, so it is best used in a temperature-controlled environment.[1]

2. Sample Preparation

-

Causality: Purity and concentration are paramount. Solvents must be of spectroscopic grade to avoid fluorescent impurities.[17] Solutions must be optically dilute to prevent inner filter effects, where the sample reabsorbs its own emitted light, and concentration quenching, where molecules aggregate and deactivate each other non-radiatively.[2][20]

-

Protocol:

-

Prepare stock solutions of both the test sample and the standard in the desired solvent.

-

Create a series of dilutions for both the sample and standard, ensuring the absorbance at the chosen excitation wavelength (λex) is within the range of approximately 0.02 to 0.1 in a 1 cm path length cuvette.[2] Preparing at least 4-5 concentrations is recommended for robust analysis.

-

3. Spectroscopic Measurements

-

Causality: Consistency in instrumental parameters is essential for a valid comparison between the sample and the standard.[2][18]

-

Protocol:

-

Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength (λex). The same λex should be used for both the sample and the standard.

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, all instrument settings (e.g., excitation/emission slit widths, detector voltage) must be kept identical for all measurements of both the sample and the standard.

-

Ensure the measured emission spectra are corrected for the instrument's specific wavelength-dependent response. Modern fluorometers often have built-in correction files.

-

4. Data Analysis and Calculation

-

Causality: The "gradient method" provides a more accurate determination than a single-point measurement by confirming the linear relationship between fluorescence and absorbance and minimizing errors from individual dilutions.[2][18]

-

Protocol:

-

For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the curve).

-

For both the sample (X) and the standard (ST), create a plot of integrated fluorescence intensity versus absorbance.

-

Perform a linear regression on each data set. The slope of the resulting line is the gradient (Grad). The plot should be linear and pass through the origin.

-

Calculate the quantum yield of the unknown sample (Φx) using the following equation:[2]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients from the plots for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard. If the same solvent is used for both, this term becomes 1.

-

-

Conclusion: A Tool for Precision Science

7-(diethylamino)-4-(trifluoromethyl)coumarin is a powerful fluorescent tool whose utility is directly tied to its high quantum yield. However, this property is not an immutable constant but a dynamic parameter sensitive to its molecular environment. Accurate and reproducible determination of its quantum yield is therefore essential for any application, from developing brighter probes for cellular imaging to engineering more efficient materials for optoelectronics. By following the validated, causality-driven protocol outlined in this guide, researchers can ensure the scientific integrity of their measurements and unlock the full potential of this exceptional fluorophore.

References

- ResearchGate.

- ISS.

- Wikipedia. Quantum yield. [Link]

- University of California, Irvine. A Guide to Recording Fluorescence Quantum Yields.

- OPUS. Relative and absolute determination of fluorescence quantum yields of transparent samples.

- PMC, NIH. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]

- PMC, NIH. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. [Link]

- PMC, NIH. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics. [Link]

- University of Washington. Fluorescence Spectroscopy-Quantum yield.

- ResearchGate. Jablonski diagram showing relevant transitions of coumarin chromophores. [Link]

- PubMed.

- Indian Academy of Sciences.

- IOPscience. High pressure effects on the luminescent properties and structure of coumarin 153. [Link]

- ACS Publications. Solvent effects on emission yield and lifetime for coumarin laser dyes.

- ACS Publications. Aggregation Studies of Dipolar Coumarin-153 Dye in Polar Solvents: A Photophysical Study. [Link]

- Wiley Online Library. Fluorescence efficiency of laser dyes. [Link]

- Edinburgh Instruments.

- ResearchGate. Jablonski diagram illustrating the fluorescence resonance energy transfer (FRET) process. [Link]

- ResearchGate. Solvent organization around the perfluoro group of coumarin 153 governs its photophysical properties. [Link]

- ResearchGate. Solvent effects on the photophysical properties of coumarin dye. [Link]

- arXiv. Coumarin Dyes for Dye-Sensitized Solar Cells – A Long-Range-Corrected Density Functional Study. [Link]

- ResearchGate.

- PMC, NIH.

- PhotochemCAD. Coumarin 7. [Link]

- IUPAC. Standards for photoluminescence quantum yield measurements in solution. [Link]

- Wikipedia. Jablonski diagram. [Link]

- ResearchGate.

- ResearchGate.

- PubMed. Aggregation studies of dipolar coumarin-153 dye in polar solvents: a photophysical study. [Link]

- ACS Publications.

Sources

- 1. Quantum yield - Wikipedia [en.wikipedia.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. 7-(diethylamino)-4-(trifluoromethyl)coumarin, 4194-47-8 | BroadPharm [broadpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. One moment, please... [edinst.com]

- 16. researchgate.net [researchgate.net]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. iss.com [iss.com]

- 19. publications.iupac.org [publications.iupac.org]

- 20. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Solubility of 7-(diethylamino)-4-(trifluoromethyl)coumarin in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-(diethylamino)-4-(trifluoromethyl)coumarin is a fluorinated heterocyclic compound with significant applications as a fluorescent dye and building block in the development of materials for OLEDs, dye-sensitized solar cells, and bioimaging.[1][2] Its utility in these fields is critically dependent on its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility of 7-(diethylamino)-4-(trifluoromethyl)coumarin, detailing its physicochemical properties, the theoretical principles governing its solubility, and practical methodologies for its experimental determination. By synthesizing available data and established scientific principles, this document aims to serve as an essential resource for researchers and professionals working with this versatile fluorophore.

Introduction to 7-(diethylamino)-4-(trifluoromethyl)coumarin (C14H14F3NO2)

Molecular Structure and Physicochemical Properties

7-(diethylamino)-4-(trifluoromethyl)coumarin, also known as Coumarin 481, possesses a molecular structure characterized by a coumarin core substituted with a diethylamino group at the 7-position and a trifluoromethyl group at the 4-position.[1] This unique combination of electron-donating (diethylamino) and electron-withdrawing (trifluoromethyl) groups imparts distinct photophysical and chemical properties to the molecule.[3]

Key Physicochemical Properties:

-

Molecular Formula: C₁₄H₁₄F₃NO₂[4]

-

Molecular Weight: 285.26 g/mol [4]

-

Appearance: Pale pink/beige powder[1]

-

Melting Point: 116 °C[1]

The presence of the trifluoromethyl group significantly influences the molecule's electronic properties and, consequently, its solubility behavior.

Significance and Applications in Research and Industry

This coumarin derivative is highly valued for its excellent light conversion capabilities, with a reported quantum yield of 94.8%.[1][2] Its primary applications include:

-

Fluorescent Dyes and Probes: Used in bioimaging due to its strong fluorescence, with emission typically ranging from 380 nm to 550 nm.[1][5]

-

Organic Light-Emitting Diodes (OLEDs): A promising candidate for use in OLEDs.[1]

-

Dye-Sensitized Solar Cells (DSSCs): Employed as a dye in DSSCs.[1][2]

-

Chemical Sensors: The fluorescence of 7-(diethylamino)-4-(trifluoromethyl)coumarin can be quenched in the presence of certain substances, making it a candidate for optical sensors.[5]

The Critical Role of Solubility in its Applications

The performance of 7-(diethylamino)-4-(trifluoromethyl)coumarin in its various applications is intrinsically linked to its solubility in specific organic solvents. For instance, in fluorescence spectroscopy and bioimaging, achieving a desired concentration in a suitable solvent is paramount for obtaining reliable and reproducible results. In materials science applications like OLEDs and DSSCs, solubility dictates the processing and fabrication methods that can be employed. Therefore, a thorough understanding of its solubility profile is essential for optimizing its use.

Theoretical Framework: Principles Governing Solubility

The solubility of a compound is governed by the intermolecular interactions between the solute and the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guideline.

"Like Dissolves Like": Polarity and Intermolecular Forces

The solubility of 7-(diethylamino)-4-(trifluoromethyl)coumarin in a given organic solvent is determined by the balance of intermolecular forces, including:

-

Van der Waals forces (dispersion forces): Present in all molecules.

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction.

The coumarin core, the diethylamino group, and the trifluoromethyl group all contribute to the overall polarity and hydrogen bonding capacity of the molecule. Solvents with similar polarity and intermolecular force characteristics are more likely to be effective solvents.

The Impact of the Trifluoromethyl Group on Solubility

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly impacts the electronic distribution and intermolecular interactions of the coumarin derivative. It can participate in halogen bonding and influences the overall lipophilicity of the molecule, thereby affecting its solubility in both polar and nonpolar solvents.

Solvent Parameters and their Predictive Power

To quantify the "likeness" between a solute and a solvent, various solvent parameters can be employed.

Hansen Solubility Parameters (HSP): HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] A substance is more likely to dissolve in a solvent when their respective Hansen parameters are similar.[7] The closer the HSP values of 7-(diethylamino)-4-(trifluoromethyl)coumarin are to those of a particular solvent, the higher the anticipated solubility.

Quantitative Solubility Data

Table 1: Anticipated Solubility of 7-(diethylamino)-4-(trifluoromethyl)coumarin in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Good to Moderate | The hydroxyl group can interact with the polar parts of the coumarin. |

| Ketones | Acetone, Methyl Ethyl Ketone | Good | The polar carbonyl group can interact favorably with the solute. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate | Ethers are less polar than alcohols and ketones but can still solvate the molecule. |

| Halogenated | Dichloromethane, Chloroform | Good | These solvents have polarities that are often compatible with complex organic molecules. |

| Aromatic | Toluene, Xylene | Moderate to Low | The nonpolar nature of these solvents may limit solubility. |

| Amides | Dimethylformamide (DMF) | Good | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions.[9] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Good | DMSO is a highly polar aprotic solvent known for its excellent solvating power.[9] |

| Nitriles | Acetonitrile (ACN) | Moderate | Acetonitrile is a polar aprotic solvent.[9] |

Note: This table is based on general principles of solubility and data for structurally similar compounds. Experimental verification is crucial.

Experimental Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal saturation method.[10][11]

Standard Methodologies

The isothermal saturation method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the dissolved solute.[10][12]

-

Preparation: Add an excess amount of 7-(diethylamino)-4-(trifluoromethyl)coumarin to a known volume of the organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[13] A thermostatically controlled shaker or incubator is ideal.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.[12]

-

Dilution: Accurately dilute a known volume of the saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a suitable analytical technique to determine the concentration of the dissolved compound.

Caption: Isothermal saturation method workflow.

Analytical Techniques for Concentration Measurement

UV-Visible spectroscopy is a widely used and convenient technique for determining the concentration of coumarin derivatives in solution, as they typically exhibit strong UV-Vis absorbance.[9][14]

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of 7-(diethylamino)-4-(trifluoromethyl)coumarin in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the λmax.[15][16]

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

Sample Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

Considerations for Accuracy and Reproducibility

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature during equilibration is crucial.[17]

-

Purity of Compound and Solvent: The purity of both the solute and the solvent can significantly affect solubility measurements.

-

Equilibration Time: Ensure that sufficient time is allowed for the system to reach equilibrium.

-

Accurate Phase Separation: Incomplete separation of the solid and liquid phases will lead to erroneously high solubility values.

Practical Implications and Solvent Selection for Specific Applications

The choice of solvent is critical for the successful application of 7-(diethylamino)-4-(trifluoromethyl)coumarin.

Case Study: Solvent Choice for Fluorescence Spectroscopy

For fluorescence-based applications, the solvent can significantly influence the photophysical properties of the coumarin dye, including its absorption and emission maxima, and quantum yield.[18][19][20] The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is particularly relevant for coumarin dyes.[21] When selecting a solvent for fluorescence studies, it is important to consider not only the solubility but also the potential for solvent-fluorophore interactions that may alter the spectral properties.

Case Study: Formulation for Drug Delivery Systems

In the context of drug development, understanding the solubility of a compound is a fundamental first step. While 7-(diethylamino)-4-(trifluoromethyl)coumarin itself may not be a therapeutic agent, its use as a fluorescent tag in drug delivery systems necessitates knowledge of its solubility in biocompatible solvents and formulations. Poor aqueous solubility is a common challenge for many organic compounds, and techniques such as co-crystallization have been explored to enhance the water solubility of coumarins.[22]

Troubleshooting Common Solubility Issues

-

Low Solubility: If the compound exhibits low solubility in a desired solvent, consider gentle heating (if the compound is stable) or using a co-solvent system.

-

Precipitation: If the compound precipitates out of solution upon standing or a change in temperature, it may indicate that the solution was supersaturated or that the solubility is highly temperature-dependent.

-

Inconsistent Results: Inconsistent solubility measurements may be due to insufficient equilibration time, temperature fluctuations, or issues with the analytical method.

Conclusion

7-(diethylamino)-4-(trifluoromethyl)coumarin is a valuable fluorophore with diverse applications. A comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization. This guide has provided a detailed overview of the theoretical principles governing its solubility, practical methods for its experimental determination, and considerations for solvent selection in various applications. By applying the principles and protocols outlined herein, researchers and professionals can optimize the use of this versatile compound in their work.

References

- ResearchGate. (2025). Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents.

- PubChem. (2025). 4-Methyl-7-diethylaminocoumarin.

- Ossila. (n.d.). 7-(Diethylamino)-4-(trifluoromethyl)coumarin.

- PhotochemCAD. (n.d.). Coumarin 7.

- MDPI. (n.d.). The UV-Visible Absorption Spectra of Coumarin and Nile Red in Aqueous Solution: A Polarizable QM/MM Study.

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.). Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents.

- TCI Chemicals. (n.d.). 7-(Diethylamino)-4-(trifluoromethyl)coumarin.

- SPIE Digital Library. (2017). Fluorescence quenching of 7-Diethylamino-4-trifluoromethyl Coumarin in presence of Acetone.

- ResearchGate. (n.d.).

- Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.

- ResearchGate. (n.d.). UV-visible spectra of coumarin after exposing 500 kHz US with (a) 25 W,....

- Taylor & Francis Online. (2023). Design, synthesis, characterization, and improvement of water solubility of coumarin pharmaceutical cocrystal.

- Indo American Journal of Pharmaceutical Research. (2024). UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN.

- Protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Wikipedia. (n.d.). Hansen solubility parameter.

- PMC - NIH. (n.d.). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems.

- ChemScene. (n.d.). 7-(Diethylamino)-4-(trifluoromethyl)coumarin.

- NIH. (n.d.). Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms.

- BroadPharm. (n.d.). 7-(diethylamino)-4-(trifluoromethyl)coumarin.

- Arabian Journal of Chemistry. (n.d.). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET).

- ACS Publications. (2019).

- Royal Society of Chemistry. (n.d.). Taking advantage of the aromatisation of 7-diethylamino-4-methyl-3,4-dihydrocoumarin in the fluorescence sensing of superoxide anion.

- ACS Publications. (n.d.). Studies on the Ultraviolet Absorption Spectra of Coumarins and Chromones. II.

- ResearchGate. (2025). Synthesis and Spectral-Luminescent Properties of 7-Diethylamino-4-(2-arylethenyl)coumarins.

- YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients.

- SciSpace. (2014).

- ResearchGate. (n.d.).

- Smolecule. (n.d.). Buy 7-Diethylamino-4-methylcoumarin.

- PMC - NIH. (2019). Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach.

- MDPI. (n.d.). Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors.

- Santa Cruz Biotechnology. (n.d.). 7-Diethylamino-4-(trifluoromethyl)coumarin.

- European Journal of Chemistry. (2012).

- ResearchGate. (2025). Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils.

Sources

- 1. ossila.com [ossila.com]

- 2. 7-(diethylamino)-4-(trifluoromethyl)coumarin, 4194-47-8 | BroadPharm [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Buy 7-Diethylamino-4-methylcoumarin | 91-44-1 [smolecule.com]

- 9. Exploring the solubility and solvation thermodynamics of coumarin in a range of aqua-organic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

- 21. Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra | European Journal of Chemistry [eurjchem.com]

- 22. tandfonline.com [tandfonline.com]

A Comprehensive Technical Guide to the Absorption and Emission Spectra of 7-(diethylamino)-4-(trifluoromethyl)coumarin